molecular formula C9H12FNO B8273610 (4-Ethoxy-3-fluoro-phenyl)-methyl-amine

(4-Ethoxy-3-fluoro-phenyl)-methyl-amine

Cat. No.: B8273610
M. Wt: 169.20 g/mol
InChI Key: HXGWRWFAZKSCGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Ethoxy-3-fluoro-phenyl)-methyl-amine is a substituted aromatic amine featuring an ethoxy (-OCH₂CH₃) group at the para position and a fluorine atom at the meta position on the benzene ring, with a methylamine (-CH₂NH₂) moiety attached to the aromatic core. This structure combines electron-donating (ethoxy) and electron-withdrawing (fluoro) substituents, which influence its electronic properties, solubility, and interaction with biological targets.

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

4-ethoxy-3-fluoro-N-methylaniline

InChI

InChI=1S/C9H12FNO/c1-3-12-9-5-4-7(11-2)6-8(9)10/h4-6,11H,3H2,1-2H3

InChI Key

HXGWRWFAZKSCGU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)NC)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key structural analogs and their substituent variations are summarized below:

Compound Name Substituents on Benzene Ring Additional Functional Groups Key Properties/Effects
(4-Ethoxy-3-fluoro-phenyl)-methyl-amine 4-ethoxy, 3-fluoro Methylamine Balanced lipophilicity; potential for enhanced metabolic stability due to ethoxy group .
Decyl-(4-fluoro-benzyl)-methyl-amine (FMJ-G3) 4-fluoro Decyl chain, methylamine Increased lipophilicity from decyl chain; significant anti-inflammatory activity .
Decyl-(4-methoxy-benzyl)-methyl-amine (DMMA) 4-methoxy Decyl chain, methylamine Methoxy group may enhance electron density but increase susceptibility to oxidation .
{[4-(difluoromethoxy)-3-methoxy]phenyl}methyl(methyl)amine 4-difluoromethoxy, 3-methoxy Methylamine Difluoromethoxy improves metabolic resistance; methoxy enhances polarity .
(4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine 4-fluoro, 3-methoxy Pyridine ring Pyridine introduces basicity and hydrogen-bonding potential; altered receptor targeting .

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups donate electrons via resonance, enhancing aromatic ring electron density, while fluorine withdraws electrons inductively. This combination can fine-tune interactions with hydrophobic pockets or polar residues in target proteins .
  • Ethoxy groups offer moderate lipophilicity compared to methoxy .
  • Metabolic Stability : Fluorine and ethoxy groups may reduce oxidative metabolism. For example, ethoxy’s steric bulk could hinder cytochrome P450-mediated oxidation compared to methoxy .

Physicochemical Properties

  • Solubility: Ethoxy and methoxy groups enhance water solubility via polar interactions, whereas fluorine’s hydrophobicity may counterbalance this effect. For example, (4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine (logP ~2.6) is less soluble than non-fluorinated analogs .
  • Thermodynamic Stability : Ethoxy’s larger size may increase melting points compared to methoxy derivatives, as seen in analogs like (4-Ethoxy-3-methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine (mp >200°C) .

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